Cas no 1003013-20-4 (1-(2-Methoxyethyl)-3-nitro-1H-pyrazole)

1-(2-Methoxyethyl)-3-nitro-1H-pyrazole is a nitro-substituted pyrazole derivative featuring a 2-methoxyethyl functional group at the 1-position. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of heterocyclic frameworks and as an intermediate in pharmaceutical and agrochemical research. The presence of the nitro group enhances electrophilic character, facilitating further functionalization, while the methoxyethyl side chain may improve solubility in polar solvents. Its structural features make it a valuable building block for the development of biologically active molecules or specialized materials. Proper handling is advised due to potential sensitivity of the nitro moiety.
1-(2-Methoxyethyl)-3-nitro-1H-pyrazole structure
1003013-20-4 structure
Product Name:1-(2-Methoxyethyl)-3-nitro-1H-pyrazole
CAS No:1003013-20-4
MF:C6H9N3O3
MW:171.153960943222
MDL:MFCD02755638
CID:2625304
PubChem ID:50999543
Update Time:2025-08-05

1-(2-Methoxyethyl)-3-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • MFCD02755638
    • 1-(2-methoxyethyl)-3-nitropyrazole
    • PDTPQOGAWFMATL-UHFFFAOYSA-N
    • SCHEMBL1862200
    • 1003013-20-4
    • 1-(2-methoxy-ethyl)-3-nitro-1H-pyrazole
    • COCCN1C=CC(=N1)[N+]([O-])=O
    • G62922
    • 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole
    • MDL: MFCD02755638
    • Inchi: 1S/C6H9N3O3/c1-12-5-4-8-3-2-6(7-8)9(10)11/h2-3H,4-5H2,1H3
    • InChI Key: PDTPQOGAWFMATL-UHFFFAOYSA-N
    • SMILES: O(C)CCN1C=CC([N+](=O)[O-])=N1

Computed Properties

  • Exact Mass: 171.064391g/mol
  • Monoisotopic Mass: 171.064391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 171.15g/mol
  • XLogP3: 0.2
  • Topological Polar Surface Area: 72.9Ų

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1-(2-Methoxyethyl)-3-nitro-1H-pyrazole Suppliers

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Additional information on 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole

Introduction to 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole (CAS No. 1003013-20-4)

1-(2-Methoxyethyl)-3-nitro-1H-pyrazole, also known by its CAS number 1003013-20-4, is a versatile organic compound with significant applications in various fields of chemistry. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic aromatic compounds containing two nitrogen atoms. The presence of a nitro group (-NO₂) at the 3-position and a 2-methoxyethyl substituent at the 1-position imparts unique chemical properties to this molecule, making it a valuable compound in both academic research and industrial applications.

The structure of 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole is characterized by its aromatic pyrazole ring, which is highly reactive due to the electron-withdrawing nitro group. This reactivity makes it an excellent starting material for various organic transformations. Recent studies have highlighted its potential in the synthesis of bioactive compounds, particularly in the field of medicinal chemistry. For instance, researchers have explored its role in the development of novel anti-inflammatory agents and anticancer drugs.

In terms of synthesis, 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole can be prepared through a variety of methods, including nucleophilic substitution and condensation reactions. One common approach involves the reaction of a suitable nitroso compound with a carbonyl compound in the presence of an acid catalyst. The introduction of the 2-methoxyethyl group can be achieved through alkylation or acylation reactions, depending on the desired regiochemistry.

The physical properties of CAS No. 1003013-20-4 are well-documented, with a melting point of approximately 95°C and a boiling point around 285°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various organic reactions. Additionally, its stability under normal storage conditions ensures its reliability as a reagent in laboratory settings.

Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the electronic structure and reactivity of 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole. By employing density functional theory (DFT) calculations, scientists have been able to predict its reactivity towards various nucleophiles and electrophiles. These studies have revealed that the nitro group significantly activates the pyrazole ring towards electrophilic substitution, making it an attractive substrate for further functionalization.

In industrial applications, CAS No. 1003013-20-4 has found utility in the synthesis of agrochemicals and pharmaceutical intermediates. Its ability to undergo multiple reaction pathways allows for the construction of complex molecular architectures with high precision. For example, it has been employed as a key intermediate in the synthesis of novel herbicides with improved efficacy and reduced environmental impact.

The growing interest in green chemistry has also led to investigations into more sustainable methods for synthesizing 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole. Researchers have explored the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency while minimizing waste generation. These efforts align with global initiatives to promote environmentally friendly chemical processes.

In conclusion, CAS No. 1003013-20-4, or 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole, is a multifaceted compound with a wide range of applications across different disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and computational modeling, position it as an essential tool in modern organic chemistry research and industrial practice.

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Amadis Chemical Company Limited
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